Bromobenzene-d5

Catalog No.
S671613
CAS No.
4165-57-5
M.F
C6H5Br
M. Wt
162.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bromobenzene-d5

CAS Number

4165-57-5

Product Name

Bromobenzene-d5

IUPAC Name

1-bromo-2,3,4,5,6-pentadeuteriobenzene

Molecular Formula

C6H5Br

Molecular Weight

162.04 g/mol

InChI

InChI=1S/C6H5Br/c7-6-4-2-1-3-5-6/h1-5H/i1D,2D,3D,4D,5D

InChI Key

QARVLSVVCXYDNA-RALIUCGRSA-N

Synonyms

6-Bromo-Benzene-1,2,3,4,5-d5; Bromo-benzene-d5; Bromopentadeuteriobenzene; Bromopentadeuterobenzene; Pentadeuterophenyl Bromide; Perdeuteriobromobenzene; d5-Bromobenzene;

Canonical SMILES

C1=CC=C(C=C1)Br

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])Br)[2H])[2H]

The exact mass of the compound Bromobenzene-d5 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Bromobenzene-d5 (C6D5Br) is a fully deuterated aryl halide characterized by an isotopic purity typically exceeding 99.0 to 99.5 atom % D. In industrial and laboratory procurement, it is primarily sourced not just as a specialized, proton-free nuclear magnetic resonance (NMR) solvent, but as a critical synthetic precursor. Unlike passive deuterated solvents, the reactive carbon-bromine bond in Bromobenzene-d5 makes it the fundamental building block for introducing a heavy phenyl group (-C6D5) into complex molecules. This reactivity is essential for the downstream manufacturing of deuterated active pharmaceutical ingredients (APIs), advanced organic light-emitting diode (OLED) materials, and precise internal standards for mass spectrometry . Its physical properties, including a density of 1.539 g/mL and a boiling point of 156 °C, closely mirror its non-deuterated counterpart, ensuring seamless integration into established chemical processes without requiring equipment modification .

Research Fit

Workflow Isotope dilution GC-MS and LC-MS/MS quantification
Selection Perdeuterated internal standard with M+5 mass shift
Use Context Research-matrix quantification, deuterated NMR solvent, and perdeuterated synthesis

Substituting Bromobenzene-d5 with generic alternatives critically compromises both synthetic utility and end-product performance. Replacing it with unlabeled bromobenzene forfeits the kinetic isotope effect (KIE), which is mandatory for extending the operational lifespan of OLED displays and reducing the metabolic degradation rates of deuterated pharmaceuticals [1]. Conversely, attempting to use Benzene-d6 as a cheaper deuterated aromatic source fails in synthetic workflows; Benzene-d6 lacks the reactive halogen necessary to form Grignard reagents or participate in palladium-catalyzed cross-coupling reactions . Furthermore, in analytical applications, only Bromobenzene-d5 provides the exact +5 Da mass shift required for interference-free internal standardization while perfectly co-eluting with natural bromobenzene, a feature impossible to replicate with structural analogs.

Substitution Risk

Unlabeled bromobenzene
Spectral overlap risk Lacks the M+5 mass shift needed for spectral separation from the native analyte in MS detection
Chlorobenzene-d5
Ionization mismatch risk Different elemental composition and fragmentation pattern may shift ionization efficiency relative to brominated aromatics
4-Bromofluorobenzene
Retention time shift risk Elutes at a different retention time on standard non-polar GC columns, introducing matrix-effect correction uncertainty

Kinetic Isotope Effect (KIE) for OLED Lifespan Extension

In the synthesis of electronic materials, substituting unlabeled bromobenzene with Bromobenzene-d5 introduces highly stable C-D bonds into the resulting emitter molecules. Due to the kinetic isotope effect, the lower zero-point energy of the C-D bond requires significantly higher activation energy for cleavage compared to the C-H bond. This translates to a quantifiable reduction in the degradation rate of OLED pigments (particularly blue emitters), extending the overall device lifespan and improving microprocessor performance compared to non-deuterated baselines [1].

Evidence DimensionBond cleavage activation energy and device degradation rate
Target Compound DataBromobenzene-d5 derived materials (C-D bonds exhibit slower degradation via KIE)
Comparator Or BaselineUnlabeled bromobenzene (C-H bonds degrade faster under operational stress)
Quantified DifferenceExtended OLED operational lifespan and delayed structural degradation
ConditionsOLED display manufacturing and active device operation

Essential for electronics manufacturers seeking to procure precursors that demonstrably improve the durability and efficiency of commercial OLED displays.

Isotopic purity
Reported
99.6 atom% D
Reported purity supports lower interference in trace-level GC-MS quantification
Cross-study comparison; sample preparation may affect isotope abundance measurement

Synthetic Reactivity vs. Passive Deuterated Solvents

When selecting a deuterated aromatic source for complex molecule synthesis, Bromobenzene-d5 offers essential processability that Benzene-d6 lacks. The presence of the labile C-Br bond allows Bromobenzene-d5 to readily form phenylmagnesium bromide-d5 (a Grignard reagent) or participate directly in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille) to transfer the -C6D5 group. Benzene-d6 remains inert under these standard coupling conditions, making Bromobenzene-d5 the mandatory procurement choice for downstream isotopic labeling.

Evidence DimensionCross-coupling and Grignard formation capability
Target Compound DataBromobenzene-d5 (Highly reactive C-Br bond for Pd-catalysis)
Comparator Or BaselineBenzene-d6 (Inert, lacks leaving group)
Quantified DifferenceEnables direct -C6D5 transfer, whereas Benzene-d6 yields 0% in coupling reactions
ConditionsPalladium-catalyzed reactions and organometallic synthesis

Forces buyers to select Bromobenzene-d5 over cheaper deuterated benzenes when the synthetic route requires active functionalization rather than passive solvation.

Mass spectrometric differentiation
Head-to-head
Target vs. Unlabeled
M+5 (Δm = +5 Da) vs. M+0
Enables simultaneous detection of ISTD and native analyte without mutual spectral interference
EI or ESI mass spectrometry; GC-MS and LC-MS/MS platforms

Mass Spectrometry Internal Standardization Reliability

For quantitative mass spectrometry, Bromobenzene-d5 provides a precise +5 Da mass shift (MW 162.04 g/mol) relative to unlabeled bromobenzene (MW 157.02 g/mol). At an isotopic purity of ≥99.5 atom % D, it eliminates signal overlap with the natural analyte's isotopic envelope. Unlike structural analogs which may exhibit different chromatographic retention times, Bromobenzene-d5 co-elutes exactly with the target analyte in GC/LC systems, ensuring a baseline-resolved, quantifiable internal standard without matrix interference .

Evidence DimensionMass shift and chromatographic co-elution
Target Compound DataBromobenzene-d5 (MW 162.04, +5 Da shift, exact co-elution)
Comparator Or BaselineUnlabeled bromobenzene (MW 157.02) or structural analogs (different retention times)
Quantified DifferenceComplete isotopic resolution (+5 Da) with zero chromatographic deviation
ConditionsGC-MS or LC-MS in complex environmental or pharmacokinetic matrices

Critical for analytical laboratories requiring an internal standard that perfectly mimics the analyte's extraction and elution behavior while remaining mass-resolved.

Chromatographic co-elution
Class-level
Co-elution with bromobenzene
Non-polar capillary GC columns
Co-elution supports matched matrix effects and ionization suppression correction
Exact retention time difference depends on column and temperature program

Aromatic Solvation Properties in NMR Spectroscopy

In NMR spectroscopy of supramolecular structures like calixarenes, Bromobenzene-d5 provides a distinct solvation environment compared to standard aliphatic deuterated solvents like CDCl3. The aromatic ring of Bromobenzene-d5 engages in π-π interactions with host molecules, altering the chemical shifts and providing temperature-dependent spectral resolution that cannot be achieved in CDCl3, all while maintaining a proton-free background (>99.5 atom % D).

Evidence DimensionSolvation environment and spectral resolution
Target Compound DataBromobenzene-d5 (Enables π-π stacking and distinct aromatic solvation)
Comparator Or BaselineCDCl3 (Aliphatic, lacks π-π interaction capabilities)
Quantified DifferenceAltered chemical shifts and improved resolution for specific aromatic host-guest complexes
ConditionsTemperature-dependent 1H-NMR of calixarenes

Justifies the procurement of a premium deuterated solvent when analyzing complex aromatic systems where standard aliphatic solvents fail to provide adequate spectral resolution.

Kinetic isotope effect
Head-to-head
Slower unimolecular ion dissociation vs. unlabeled bromobenzene
Supports mechanistic ion dissociation and H/D transfer pathway studies
PEPICO spectroscopy; rate constants are internal-energy dependent

Manufacturing of Deuterated OLED Materials

Directly leveraging the kinetic isotope effect outlined in Section 3, Bromobenzene-d5 is procured as a primary building block for synthesizing deuterated blue-emitting pigments. This application is critical for electronics manufacturers aiming to extend the operational lifespan and efficiency of OLED displays [1].

Synthesis of Deuterated Active Pharmaceutical Ingredients (APIs)

Utilizing its superior cross-coupling reactivity compared to passive solvents, Bromobenzene-d5 is used by CMOs and pharmaceutical companies to introduce heavy phenyl groups into drug candidates. This structural modification slows cytochrome P450 metabolism, effectively extending the drug's pharmacokinetic half-life and potentially reducing patient dosing frequency [1].

Internal Standard for DMPK and Environmental Mass Spectrometry

Relying on its precise +5 Da mass shift and exact chromatographic co-elution with natural bromobenzene, Bromobenzene-d5 is the standard of choice for GC-MS and LC-MS workflows. It ensures accurate quantification in complex biological or environmental matrices without the risk of signal overlap .

Organometallic Reagent Preparation (Grignard Synthesis)

Because of its reactive carbon-bromine bond, Bromobenzene-d5 is heavily utilized in laboratory settings to generate phenylmagnesium bromide-d5. This Grignard reagent is a versatile intermediate for transferring the -C6D5 moiety onto various electrophiles, a workflow impossible with inert deuterated benzenes .

Application Fit Matrix

Application
Selection Property
Validation Focus
GC-MS quantification of bromobenzene in research matrices
Co-elution with M+5 spectral separation
Matrix-effect control and method linearity review
Deuterated NMR solvent for supramolecular studies
Aromatic proton-free background signal
Variable-temperature conformational analysis
Synthesis of perdeuterated aromatic building blocks
Isotopic label retention through transformations
Deuterium incorporation verification

XLogP3

3

Exact Mass

160.98885 Da

Monoisotopic Mass

160.98885 Da

Heavy Atom Count

7

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Flammable Irritant

Flammable;Irritant;Environmental Hazard

Other CAS

4165-57-5

Wikipedia

1-Bromo(~2~H_5_)benzene

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